

# evaluation of carboxymethyl chitosan against polyethylene glycol as a drug carrier

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of **Carboxymethyl Chitosan** and Polyethylene Glycol as Drug Delivery Vehicles

#### Introduction

The selection of an appropriate drug carrier is a critical determinant of a therapeutic agent's success, influencing its solubility, stability, pharmacokinetic profile, and ultimately, its efficacy and safety. Among the myriad of polymers investigated for drug delivery, **carboxymethyl chitosan** (CMCS) and polyethylene glycol (PEG) have emerged as prominent candidates, each possessing a unique set of properties. CMCS, a water-soluble derivative of the natural polysaccharide chitosan, is lauded for its biocompatibility, biodegradability, and pH-responsive nature.[1][2] In contrast, PEG is a synthetic polyether, widely recognized for its "stealth" characteristics that enable drug carriers to evade the immune system, thereby prolonging their circulation time.[3][4][5]

This guide provides a comprehensive, data-driven comparison of CMCS and PEG as drug carriers. It is intended for researchers, scientists, and drug development professionals, offering an objective evaluation of their performance based on experimental data. We will delve into their physicochemical properties, drug loading and encapsulation capabilities, release kinetics, biocompatibility, and in vivo performance, supplemented with detailed experimental protocols and illustrative diagrams to aid in the informed selection of a drug delivery platform.



# Comparative Analysis of Physicochemical and Drug Delivery Properties

The choice between CMCS and PEG is often dictated by the specific requirements of the drug and the therapeutic application. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: General and Physicochemical Properties

| Property         | Carboxymethyl<br>Chitosan (CMCS)                     | Polyethylene<br>Glycol (PEG)                                                              | Key<br>Considerations                                                                               |
|------------------|------------------------------------------------------|-------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Source           | Semi-synthetic<br>(derived from natural<br>chitosan) | Synthetic                                                                                 | Natural origin of CMCS may offer better biocompatibility and biodegradability.                      |
| Solubility       | Water-soluble, with solubility influenced by pH.[6]  | Soluble in water and many organic solvents.[3]                                            | The pH-dependent solubility of CMCS can be exploited for targeted release.                          |
| Biocompatibility | Generally considered excellent and non-toxic.[2][7]  | Excellent, non-toxic, and non-immunogenic.[3][4]                                          | Both are well-tolerated, but PEG can sometimes elicit an immune response (anti-PEG antibodies). [8] |
| Biodegradability | Biodegradable.[1]                                    | Not biodegradable,<br>cleared by renal<br>filtration depending on<br>molecular weight.[8] | Biodegradability of CMCS is advantageous for avoiding long-term accumulation.                       |
| Key Feature      | pH-responsive,<br>mucoadhesive.[9]                   | "Stealth" properties,<br>anti-protein<br>adsorption.[3][4]                                | CMCS is ideal for oral and mucosal delivery; PEG excels in systemic applications.                   |



Table 2: Drug Loading and Encapsulation Efficiency

| Model Drug      | Carrier System                       | Drug Loading<br>Capacity (%)          | Encapsulation<br>Efficiency (%) | Reference |
|-----------------|--------------------------------------|---------------------------------------|---------------------------------|-----------|
| Vitamin D3      | CMCS-coated<br>zein<br>nanoparticles | -                                     | 87.9                            | [10]      |
| Vitamin D3      | CMCS/soy<br>protein<br>nanoparticles | 6.06                                  | 96.8                            | [11]      |
| Resveratrol     | CMCS-coated zein/lecithin NPs        | 5.27                                  | 91.32                           | [12]      |
| Ciprofloxacin   | CMCS<br>nanoparticles                | -                                     | 92.3                            | [13]      |
| Clindamycin HCl | CMCS-Ca2+<br>nanoparticles           | 34.68                                 | -                               | [14]      |
| Lactoferrin     | CMCS self-<br>coacervates            | 26.29                                 | 94.79                           | [15]      |
| Doxorubicin     | PCL/PEG/PCL nanoparticles            | -                                     | 91.7                            | [16]      |
| Itraconazole    | PEG-PLGA<br>nanoparticles            | Low (drug<br>located at<br>interface) | -                               | [17][18]  |
| Paclitaxel      | PEGylated<br>nanoparticles           | -                                     | High                            | [19]      |

Note: Drug loading and encapsulation efficiency are highly dependent on the formulation method, drug-polymer interactions, and the specific drug used.

Table 3: In Vitro Drug Release Characteristics



| Carrier System     | Drug                 | Release Profile                       | Key Findings                                                                  | Reference |
|--------------------|----------------------|---------------------------------------|-------------------------------------------------------------------------------|-----------|
| CMCS<br>Nanofibers | 5-Fluorouracil       | Sustained<br>release over<br>168-216h | pH-responsive<br>release, slower<br>at physiological<br>pH than acidic<br>pH. |           |
| CMCS Hydrogels     | Theophylline         | Sustained<br>release                  | Swelling is significantly higher in basic pH, delaying release.               | [9]       |
| CMCS/CS NPs        | Doxorubicin          | pH-responsive                         | Lower release rate in acidic pH compared to neutral pH.                       | [20]      |
| PCL/PEG/PCL<br>NPs | Doxorubicin          | pH-responsive                         | Faster release at acidic pH (tumor microenvironmen t) than physiological pH.  | [16]      |
| PEG-PLGA NPs       | Hydrophobic<br>drugs | Sustained<br>release                  | Release kinetics can be modulated by the polymer composition.                 | [21]      |

Table 4: Biocompatibility and In Vivo Performance



| Carrier | Study Type             | Key Findings                                                                                                                    | Reference |
|---------|------------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------|
| CMCS    | In vitro (fibroblasts) | High cell viability (96.5% at 1 mg/mL), indicating excellent biocompatibility.                                                  | [1]       |
| CMCS    | In vivo (mouse model)  | Inhibited solid tumor growth and metastasis, suggesting good biocompatibility and potential synergistic antitumor effects.      | [7]       |
| CMCS    | In vivo (rat model)    | Oral administration of DOX-loaded CMCS NPs showed an absolute bioavailability of 42% and reduced cardiotoxicity.                | [20]      |
| CMCS    | In vivo (mouse model)  | Orally administered CMCS-triptolide conjugate showed comparable efficacy to the free drug but with much lower toxicity.         | [22]      |
| PEG     | General Review         | PEGylation prolongs<br>the in vivo half-life of<br>drugs, enhances<br>stability, and reduces<br>immunogenicity and<br>toxicity. | [5][23]   |
| PEG     | General Review         | PEG coatings shield<br>nanoparticles from<br>phagocytosis, leading                                                              | [24]      |



|     |                 | to longer systemic circulation.                                                                                                             |     |
|-----|-----------------|---------------------------------------------------------------------------------------------------------------------------------------------|-----|
| PEG | Critical Review | Potential for eliciting anti-PEG antibodies, which can lead to accelerated blood clearance upon repeated administration. Not biodegradable. | [8] |

### **Experimental Protocols**

Detailed and standardized protocols are essential for the reproducible evaluation of drug carriers. Below are generalized methodologies for key experiments.

#### **Preparation of Drug-Loaded Nanoparticles**

- CMCS Nanoparticles (Ionic Gelation Method):
  - Dissolve CMCS in deionized water to form a solution (e.g., 1 mg/mL).
  - Dissolve the drug in a suitable solvent.
  - Add the drug solution to the CMCS solution under constant stirring.
  - Prepare a cross-linking agent solution, such as calcium chloride (CaCl<sub>2</sub>) or tripolyphosphate (TPP).
  - Add the cross-linking agent dropwise to the CMCS-drug mixture under magnetic stirring.
  - Continue stirring for a specified period (e.g., 30-60 minutes) to allow for nanoparticle formation.
  - Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes), wash with deionized water to remove unentrapped drug and excess cross-linker, and then lyophilize for storage.



- PEGylated Nanoparticles (Emulsion-Solvent Evaporation Method for PLGA-PEG):
  - Dissolve the PEG-containing copolymer (e.g., PLGA-PEG) and the hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
  - Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA).
  - Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
  - Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of drug-loaded nanoparticles.
  - Collect the nanoparticles by centrifugation, wash repeatedly with deionized water, and lyophilize.

## Determination of Drug Loading and Encapsulation Efficiency

- Accurately weigh a specific amount of lyophilized drug-loaded nanoparticles.
- Disperse the nanoparticles in a suitable solvent that dissolves both the polymer and the drug, and disrupts the nanoparticle structure (e.g., using sonication).
- Centrifuge the solution at high speed to pellet any insoluble polymer.
- Quantify the amount of drug in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:[13]
  - DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
  - EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

#### In Vitro Drug Release Study



- Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions, or at pH 5.5 to simulate a tumor microenvironment).
- Place the dispersion in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.
- Immerse the dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant gentle shaking.
- At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
- Quantify the concentration of the released drug in the collected samples using a suitable analytical method (UV-Vis, HPLC).
- Plot the cumulative percentage of drug released against time to obtain the release profile.

### **Visualizing Workflows and Concepts**

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.





Click to download full resolution via product page

Caption: Generalized workflow for the evaluation of drug carriers.





Click to download full resolution via product page

Caption: Conceptual comparison of CMCS and PEG as drug carriers.

#### Conclusion

Both **carboxymethyl chitosan** and polyethylene glycol stand as highly valuable polymers in the field of drug delivery, yet they serve distinct purposes and offer different advantages.

**Carboxymethyl Chitosan** is an excellent choice for applications requiring biodegradability, biocompatibility, and stimuli-responsiveness. Its mucoadhesive and pH-sensitive properties make it particularly suitable for oral and mucosal drug delivery systems, where controlled



release in specific regions of the gastrointestinal tract is desired. The natural origin of CMCS is also a significant advantage in terms of biocompatibility.[1][7][20]

Polyethylene Glycol remains the gold standard for systemic drug delivery, especially for intravenous administration. Its primary strength lies in the "stealth" property it imparts to nanoparticles, which significantly prolongs blood circulation time by reducing immune system recognition and clearance.[5][23][24] This extended circulation can enhance the accumulation of drugs in tumor tissues through the enhanced permeability and retention (EPR) effect. However, its lack of biodegradability and the potential for inducing anti-PEG antibodies are important considerations.[8]

Ultimately, the decision to use CMCS or PEG should be based on a thorough evaluation of the therapeutic agent's properties, the intended route of administration, and the desired pharmacokinetic and pharmacodynamic outcomes. This guide provides the foundational data and experimental frameworks to assist researchers in making that strategic choice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Carboxymethyl Chitosan Microgels for Sustained Delivery of Vancomycin and Long-Lasting Antibacterial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatibility and Mechanical Properties of Carboxymethyl Chitosan Hydrogels [mdpi.com]
- 3. Frontiers | Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration [frontiersin.org]
- 4. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 6. pubs.aip.org [pubs.aip.org]

#### Validation & Comparative





- 7. Evaluation on biological compatibility of carboxymethyl chitosan as biomaterials for antitumor drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Questioning the Use of PEGylation for Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Evaluation of pH-Sensitive Hydrogels of Carboxymethyl Chitosan for Intestinal Delivery of Theophylline PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of zein nanoparticles coated with carboxymethyl chitosan for encapsulation and controlled release of vitamin D3 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carboxymethyl chitosan-soy protein complex nanoparticles for the encapsulation and controlled release of vitamin D<sub>3</sub> PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of carboxymethyl chitosan-coated zein/soy lecithin nanoparticles for the delivery of resveratrol Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. Preparation of Biocompatible Carboxymethyl Chitosan Nanoparticles for Delivery of Antibiotic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Carboxymethyl Chitosan Nanoparticles Prepared by Ultrasound-Assisted Technique for a Clindamycin HCl Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. amt.tstu.ru [amt.tstu.ru]
- 17. Molecular Insight into Drug-Loading Capacity of PEG-PLGA Nanoparticles for Itraconazole PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. peg.bocsci.com [peg.bocsci.com]
- 20. Chitosan/o-carboxymethyl chitosan nanoparticles for efficient and safe oral anticancer drug delivery: in vitro and in vivo evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In vivo antitumor effects of carboxymethyl chitosan-conjugated triptolide after oral administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [evaluation of carboxymethyl chitosan against polyethylene glycol as a drug carrier]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8070186#evaluation-of-carboxymethyl-chitosanagainst-polyethylene-glycol-as-a-drug-carrier]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com